ethyl 2-[(2S)-pyrrolidin-2-yl]acetate
Description
Ethyl 2-[(2S)-pyrrolidin-2-yl]acetate is an ester derivative of (S)-2-(pyrrolidin-2-yl)acetic acid, also known as L-β-homoproline . This compound features a five-membered pyrrolidine ring with an S-configuration at the 2-position and an ethyl ester group attached to the acetic acid moiety. It serves as a key intermediate in organic synthesis, particularly in medicinal chemistry, due to its structural similarity to proline derivatives.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 2-[(2S)-pyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
MYUVDBULNNBWOG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCCN1 |
Canonical SMILES |
CCOC(=O)CC1CCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Piperidin-4-yl)acetate
Structural Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substituent Position : The piperidine substituent is at the 4-position, whereas pyrrolidine is at the 2-position.
Physicochemical Properties :
- Molecular Weight : 171.24 g/mol (piperidine derivative) vs. 157.21 g/mol (pyrrolidine derivative) .
- logP (Partition Coefficient) : Ethyl 2-(piperidin-4-yl)acetate has a calculated logP of 0.1, indicating lower lipophilicity compared to the pyrrolidine analog, which is estimated to have a higher logP (~1.2) due to reduced ring strain and enhanced hydrophobic interactions .
- Solubility : The piperidine derivative exhibits lower aqueous solubility, likely due to its larger, less polar ring structure .
Methyl 2-[(2R)-Pyrrolidin-2-yl]acetate
Structural Differences :
- Stereochemistry : R-configuration at the pyrrolidine 2-position vs. S-configuration.
- Ester Group : Methyl vs. ethyl ester.
Physicochemical Properties :
Ethyl 2-(Pyridin-2-yl)acetate
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 165.19 g/mol (pyridine derivative) vs. 157.21 g/mol (pyrrolidine derivative).
- Reactivity : The pyridine ring participates in π-π stacking interactions, unlike the pyrrolidine ring, which engages in hydrogen bonding via its secondary amine .
Data Table: Key Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Substituent Position | logP | BBB Permeability | Bioavailability Score |
|---|---|---|---|---|---|---|---|
| Ethyl 2-[(2S)-pyrrolidin-2-yl]acetate | C₈H₁₅NO₂ | 157.21 | Pyrrolidine | 2-yl | ~1.2 | High (0.85) | 0.85 |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | Piperidine | 4-yl | 0.1 | Low (0.78) | 0.78 |
| Methyl 2-[(2R)-pyrrolidin-2-yl]acetate | C₇H₁₃NO₂ | 143.18 | Pyrrolidine | 2-yl | ~0.9 | Moderate (0.82) | 0.82 |
| Ethyl 2-(pyridin-2-yl)acetate | C₉H₁₁NO₂ | 165.19 | Pyridine | 2-yl | ~1.5 | Moderate (0.75) | 0.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
